molecular formula C6H7BrS B1283317 2-Bromo-3-ethylthiophene CAS No. 53119-61-2

2-Bromo-3-ethylthiophene

Cat. No.: B1283317
CAS No.: 53119-61-2
M. Wt: 191.09 g/mol
InChI Key: MPTKQBAGXQUSMP-UHFFFAOYSA-N
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Description

2-Bromo-3-ethylthiophene is an organic compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    Bromination of 3-ethylthiophene: One common method for preparing this compound involves the bromination of 3-ethylthiophene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes, tetrahydrofuran (THF) as solvent.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations to form more complex molecules. In material science, its incorporation into conjugated polymers enhances the electronic properties of the resulting materials, facilitating charge transport and improving device performance .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-ethylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized materials and biologically active compounds .

Biological Activity

2-Bromo-3-ethylthiophene (CAS Number: 53119-61-2) is a brominated derivative of thiophene, which is a five-membered aromatic heterocyclic compound. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.

  • Molecular Formula : C6H7BrS
  • Molecular Weight : 191.09 g/mol
  • Structure : The compound features a bromine atom and an ethyl group attached to the thiophene ring, which influences its reactivity and biological interactions.

Biological Activity

This compound exhibits several biological activities that are significant for pharmaceutical applications. The following sections summarize key findings from research studies.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, possess antimicrobial properties. A study published in the European Journal of Medicinal Chemistry reported that compounds with thiophene structures showed effectiveness against various bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a case study demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .

Cell LineIC50 (µM)Reference
MCF-715.5European Journal of Medicinal Chemistry
HeLa20.0European Journal of Medicinal Chemistry

The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells. This process is facilitated by the activation of caspase pathways, leading to programmed cell death. Additionally, the compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 3-ethylthiophene using N-bromosuccinimide (NBS) under controlled conditions. This method yields high purity and can be scaled for industrial applications .

Applications in Material Science

Beyond its biological implications, this compound is also explored for its potential in organic electronics, particularly in organic photovoltaic cells and field-effect transistors (OFETs). Its ability to form stable thin films makes it a candidate for enhancing the performance of electronic devices .

Properties

IUPAC Name

2-bromo-3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTKQBAGXQUSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563003
Record name 2-Bromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53119-61-2
Record name 2-Bromo-3-ethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53119-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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